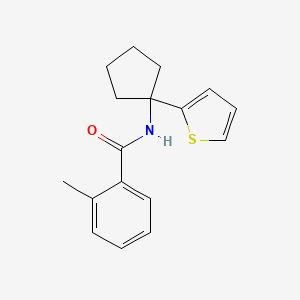

2-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzamide” is a chemical compound that likely contains a benzamide group, a thiophene ring, and a cyclopentyl group . Benzamides are a class of compounds containing a benzene ring and an amide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . The cyclopentyl group is a cycloalkane with a five-membered ring .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzamides are typically synthesized by reacting a benzoyl chloride with an amine. Thiophene rings can be formed through several methods, including the Gewald reaction, which involves the condensation of a ketone or an ester with a α-halogenated carbonyl compound in the presence of elemental sulfur .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzamide group, thiophene ring, and cyclopentyl group. The benzamide group would contribute to the planarity of the molecule, while the thiophene and cyclopentyl groups could introduce some degree of non-planarity .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the benzamide, thiophene, and cyclopentyl groups. The benzamide group could undergo hydrolysis to form benzoic acid and an amine. The thiophene ring, being aromatic, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, benzamides are solid at room temperature and have higher melting points than comparable carboxylic acids or esters. Thiophenes are aromatic and thus relatively stable, but they are more reactive than benzene due to the electron-donating ability of sulfur .Aplicaciones Científicas De Investigación

- Researchers have investigated the interaction of this compound with DNA using a temperature-controlled programmable spectrometer. By gradually elevating the temperature, they observed how the compound affects DNA stability and denaturation .

DNA Thermal Denaturation Studies

Materials Science and Biomedical Applications

Mecanismo De Acción

Target of Action

Similar compounds have been known to targetLeukotriene A-4 hydrolase , an enzyme involved in the inflammatory response.

Mode of Action

Based on its structural similarity to other phenylmethylamines , it may interact with its target by binding to the active site, thereby modulating the target’s activity.

Result of Action

If it indeed targets leukotriene a-4 hydrolase, it may have anti-inflammatory effects .

Propiedades

IUPAC Name |

2-methyl-N-(1-thiophen-2-ylcyclopentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-13-7-2-3-8-14(13)16(19)18-17(10-4-5-11-17)15-9-6-12-20-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKPVANGTIOCQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2(CCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2829024.png)

![2,11-dimethyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2829027.png)

![ethyl (5-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2829028.png)

![(E)-N-[2-methoxy-4-[3-methoxy-4-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]phenyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2829036.png)

![2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2829039.png)